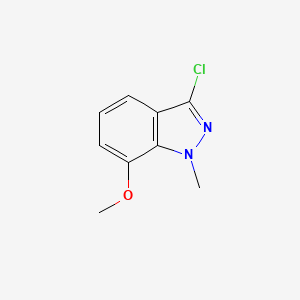

3-Chloro-7-methoxy-1-methyl-1H-indazole

Description

Properties

Molecular Formula |

C9H9ClN2O |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

3-chloro-7-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3 |

InChI Key |

QOXYRMWREBCYSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2OC)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 7 Methoxy 1 Methyl 1h Indazole and Analogues

Established Synthetic Pathways for the Indazole Ring System

The construction of the indazole ring is a fundamental step in the synthesis of its derivatives. Various cyclization and annulation strategies have been developed to efficiently form this bicyclic heterocycle.

Cyclization Reactions in Indazole Construction

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A classic approach involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.com Another widely used method is the intramolecular Ullmann-type reaction, which has been successfully applied in a scalable synthesis of a substituted 1-methyl-1H-indazole. thieme-connect.com This pathway starts from an inexpensive trisubstituted benzene, proceeds through an ortho-directed lithiation and formylation, followed by condensation with methyl hydrazine (B178648) and a final copper-catalyzed intramolecular cyclization. thieme-connect.com

Modern methods have introduced innovative cyclization strategies. For instance, the [3+2] annulation approach using arynes and hydrazones has proven to be a versatile method for constructing the 1H-indazole skeleton. organic-chemistry.orgacs.orgnih.gov This reaction can be adapted to produce either 3-substituted or 1,3-disubstituted indazoles by choosing N-tosylhydrazones or N-aryl/alkylhydrazones, respectively. organic-chemistry.orgacs.orgnih.gov Similarly, 1,3-dipolar cycloadditions between in-situ generated nitrile imines and benzyne (B1209423) offer a rapid and convergent route to 1-substituted-1H-indazoles. acs.org

The Cadogan cyclization is another powerful tool, particularly for creating various azaheterocycles from nitro-based substrates using phosphorus-based reagents. researchgate.net Furthermore, rhodium-catalyzed C-H activation and subsequent C-N/N-N coupling of imidate esters with nitrosobenzenes provide a redox-neutral pathway to 1H-indazoles in good yields. nih.gov

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Key Features |

| Ullmann-type Reaction | Substituted benzene, methyl hydrazine | Copper catalyst | Scalable, starts from inexpensive materials. thieme-connect.com |

| [3+2] Annulation | Arynes, Hydrazones (N-tosyl or N-aryl/alkyl) | - | Versatile for 3-substituted or 1,3-disubstituted indazoles. organic-chemistry.orgacs.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines, Benzyne | CsF/18-crown-6 | Rapid and convergent synthesis of 1-substituted indazoles. acs.org |

| Cadogan Cyclization | Nitro-substrates | Phosphorus-based reagents | Effective for various azaheterocycles. researchgate.net |

| Rhodium-Catalyzed C-H Activation | Imidate esters, Nitrosobenzenes | Rhodium and Copper | Redox-neutral conditions, good yields. nih.gov |

General Approaches for 1-Substituted-1H-Indazoles

The synthesis of 1-substituted-1H-indazoles is crucial as the substituent at the N-1 position significantly influences the molecule's properties. Direct N-alkylation of the indazole ring often yields a mixture of N-1 and N-2 isomers, making regioselective synthesis a key challenge. nih.gov

One general route involves the condensation of hydrazine with o-halo or o-alkoxy arylhydrazones. acs.org Palladium-catalyzed ring closure of N-aryl-N′-(o-bromobenzyl)hydrazines is another established method. acs.org More recently, a [3+2] cycloaddition of in situ generated nitrile imines with arynes has been shown to be a novel and efficient method for preparing N(1)-C(3) disubstituted indazoles. acs.org This reaction is notably fast, often completing within minutes. acs.org

The synthesis of 1-aryl-1H-indazoles can be achieved through the intramolecular amination of o-haloarylcarbonylic compounds, a reaction that has been improved by the use of copper catalysis. acs.org A two-step process involving the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure is an efficient route to substituted 1-aryl-1H-indazoles. nih.gov

Strategies for Regioselective Functionalization at C-3, C-7, and N-1 Positions

To synthesize the target compound, 3-Chloro-7-methoxy-1-methyl-1H-indazole, specific functional groups must be introduced at precise locations on the indazole core. This requires highly regioselective chemical transformations.

Introduction of Halogen Substituents at C-3 (e.g., Chlorination)

The C-3 position of the indazole ring is susceptible to halogenation, which is a key step for further modifications through cross-coupling reactions. researchgate.netchim.it Chlorination at the C-3 position can be achieved using various reagents. N-chlorosuccinimide (NCS) is a common and effective reagent for this transformation. researchgate.netchim.it Electrochemical methods have also been developed for the halogenation of 2H-indazoles at the C-3 position using inexpensive and readily available sodium halides (NaX, where X = Cl, Br) in the absence of metal catalysts and oxidants. researchgate.net This electrochemical process is noted for its broad substrate scope and high functional-group compatibility. researchgate.net For N-protected indazoles, direct C-3 halogenation is a frequently employed strategy. chim.it

| Chlorinating Agent | Substrate | Key Features |

| N-chlorosuccinimide (NCS) | 2H-Indazoles | Common and effective reagent. researchgate.netchim.it |

| Sodium Chloride (NaCl) | 2H-Indazoles | Electrochemical, environmentally friendly, no metal catalyst. researchgate.net |

Methodologies for Methoxy (B1213986) Group Incorporation at C-7

The introduction of a methoxy group at the C-7 position is a critical functionalization for synthesizing the target molecule and its analogues. A primary route to 7-methoxy-1H-indazole involves the ring closure of a suitably substituted aniline (B41778) precursor, specifically 2-methoxy-6-methylaniline. The process typically involves converting the aniline into an N-nitroso derivative, which then undergoes cyclization to form the 7-methoxyindazole ring system, reportedly in high yield.

Another approach involves the functionalization of a pre-formed indazole ring. For example, a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved, which can then be followed by palladium-catalyzed cross-coupling reactions to introduce various substituents, potentially including a methoxy group through appropriate nucleophilic substitution or coupling partners. nih.gov The electronic influence of the methoxy group is significant, as it is an electron-donating group that can affect the regioselectivity of subsequent reactions on the benzene ring.

Alkylation at the N-1 Position (e.g., Methylation)

The final step in the synthesis of this compound is the methylation at the N-1 position. Direct alkylation of indazoles often leads to a mixture of N-1 and N-2 isomers, with the N-1 product being thermodynamically more stable and the N-2 product being kinetically favored. nih.govresearchgate.net

Regioselective N-1 alkylation can be challenging. However, studies have shown that the choice of base and solvent system can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for selective N-1 alkylation of various substituted indazoles. nih.gov The steric and electronic effects of substituents on the indazole ring also play a crucial role in directing the alkylation. nih.gov For example, while many C-3 substituted indazoles show high N-1 selectivity with NaH in THF, substituents at the C-7 position, such as nitro or carboxylate groups, can confer excellent N-2 regioselectivity. nih.gov

For methylation specifically, reagents like methyl iodide or dimethyl sulfate (B86663) are commonly used. researchgate.net However, these can lead to mixtures. researchgate.net An alternative, methyl 2,2,2-trichloroacetimidate, has been explored for regioselective methylation. researchgate.net A thermodynamically driven N-1 selective indazole alkylation has been developed, which is highly selective, practical, and has a broad scope, with no N-2 alkylated products detected upon completion. nih.gov

| Alkylation Condition | Selectivity | Key Features |

| NaH in THF | N-1 selective for many indazoles | Sensitive to steric and electronic effects of substituents. nih.gov |

| Thermodynamic Control | High N-1 selectivity | Broad scope, no detectable N-2 product. nih.gov |

| Kinetic Control | N-2 favored | Often leads to mixtures with N-1 isomer. researchgate.net |

Advanced Synthetic Approaches Towards this compound

The construction of the this compound core can be achieved through various sophisticated synthetic strategies, including both linear multi-step sequences and convergent one-pot methodologies.

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound typically involves a multi-step sequence starting from appropriately substituted aniline or acetophenone (B1666503) precursors. A plausible synthetic route can be extrapolated from established methods for analogous indazole derivatives.

One potential pathway commences with a substituted aniline, such as 2-methoxy-6-methylaniline. The synthesis of the related 7-methoxy-1H-indazole has been reported to start from this precursor, which undergoes conversion to an N-nitroso derivative followed by cyclization to form the indazole ring in high yield. researchgate.net To arrive at the target molecule, this route would require additional steps for chlorination at the 3-position and methylation at the N1-position.

An alternative approach can be conceptualized based on the synthesis of 3-methyl-1H-indazole from acetophenone. This process involves the nitration of acetophenone, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyclization. For the target compound, a methoxy-substituted acetophenone would serve as the starting material.

A generalized multi-step synthesis for a related compound, 3-Chloro-5-methoxy-1-methyl-1H-indazole, involves the Friedel-Crafts acylation or halogenation of an indazole precursor, followed by cyclization with hydrazine hydrate. chemicalbook.com A similar strategy could be adapted for the 7-methoxy isomer.

A more advanced and concise route for indazole synthesis utilizes an intramolecular Ullmann-type reaction. This method involves a directed metalation and formylation sequence of a suitable precursor, followed by condensation with methyl hydrazine to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net

A representative multi-step synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Sulfuric acid, Nitric acid, low temperature | 2-Nitro-acetophenone derivative |

| 2 | Reduction | Iron powder, Ammonium chloride | 2-Amino-acetophenone derivative |

| 3 | Diazotization & Cyclization | Hydrochloric acid, NaNO₂, SnCl₂·H₂O | 3-Methyl-1H-indazole derivative |

| 4 | Chlorination | Chlorinating agent (e.g., SO₂Cl₂) | 3-Chloro-3-methyl-indazole derivative |

| 5 | N-Methylation | Methylating agent (e.g., Dimethyl sulfate) | This compound |

One-Pot Reactions and Cascade Processes

To enhance synthetic efficiency, one-pot reactions and cascade processes have been developed for the synthesis of indazole derivatives. These methods offer advantages such as reduced reaction times, lower costs, and improved yields.

One notable one-pot procedure involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates. chemscene.com This approach can proceed via an in-situ NCS-chlorination followed by an aryne annulation to yield the desired 1-alkyl-1H-indazoles in good yields. chemscene.com This method circumvents the need to isolate the intermediate chloro-hydrazones. chemscene.com

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient one-pot synthesis of indazoles. The microwave heating of salicylaldehydes and hydrazine hydrates can produce aryl hydrazones, which subsequently cyclize to form indazoles in excellent yields. nih.gov This eco-friendly method often surpasses conventional heating techniques in terms of reaction speed and product purity. nih.gov

| Method | Description | Key Features |

| NCS-Chlorination/Aryne Annulation | A one-pot reaction where a 1,1-dialkylhydrazone is chlorinated in situ with NCS and then undergoes aryne annulation. chemscene.com | High yields, avoids isolation of intermediates, proceeds under relatively mild conditions. chemscene.com |

| Microwave-Assisted Cyclization | Microwave irradiation is used to facilitate the cyclization of hydrazones to form the indazole ring. nih.gov | Rapid reaction times, high efficiency, environmentally friendly. nih.gov |

Chemical Reactivity and Derivatization of this compound

The presence of multiple functional groups—a reactive chloro substituent, a potentially modifiable methoxy group, and the indazole core itself—makes this compound a valuable substrate for further chemical transformations.

Substitution Reactions on the Halogen and Methoxy Groups

The chlorine atom at the 3-position of the indazole ring is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities. Research on the analogous 3-chloro-1-methyl-1H-indazole has demonstrated its reactivity with amino acids such as β-alanine, glycine, and alanine, leading to the substitution of the chloro group. chemscene.com This suggests that this compound would undergo similar reactions to introduce amino acid moieties, which can be valuable for creating peptidomimetic structures.

The methoxy group at the 7-position can also be a site for chemical modification. While specific studies on this compound are limited, O-demethylation is a common transformation for methoxylated aromatic compounds. For instance, the metabolism of 7-methoxylated flavanones has been shown to result in O-demethylation. This suggests that the methoxy group on the indazole ring could potentially be cleaved to yield the corresponding 7-hydroxy derivative, which could then be used for further functionalization, such as etherification or esterification.

Functional Group Interconversions on the Indazole Core

The derivatives obtained from substitution reactions can undergo further functional group interconversions to create a library of new compounds. For example, the products from the reaction with amino acids can be cyclized using acetic anhydride. chemscene.com

Furthermore, the derivatized indazole core can be elaborated through various chemical pathways. A study on 3-chloro-1-methyl-1H-indazole showed that after initial reaction with acetamide, the product could undergo a Claisen-Schmidt condensation to form a chalcone (B49325). chemscene.com This chalcone derivative was then used as a precursor to synthesize pyridine (B92270) derivatives through cyclization with malononitrile. chemscene.com Subsequent acylation and treatment with HCl in ethanol (B145695) led to the formation of a cyclic amide. chemscene.com This demonstrates the potential for extensive functional group interconversions to build complex heterocyclic systems based on the indazole core.

| Starting Material | Reaction | Reagents | Product Type |

| 3-Chloro-1-methyl-1H-indazole | Nucleophilic substitution | Amino acids (e.g., glycine, alanine) | 3-Amino acid substituted indazole chemscene.com |

| 3-Amino acid substituted indazole | Cyclization | Acetic anhydride | Fused heterocyclic system chemscene.com |

| 3-Acetamido-1-methyl-1H-indazole | Claisen-Schmidt condensation | Aldehyde | Indazole-chalcone derivative chemscene.com |

| Indazole-chalcone derivative | Cyclization | Malononitrile | Pyridine-fused indazole derivative chemscene.com |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 7 Methoxy 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of the atomic connectivity and spatial relationships within the 3-Chloro-7-methoxy-1-methyl-1H-indazole molecule can be achieved.

Based on established principles of NMR spectroscopy and data from analogous indazole structures, a representative dataset is presented below. The chemical shifts are influenced by the electronic effects of the substituents on the indazole core: the electron-withdrawing chloro group, the electron-donating methoxy (B1213986) group, and the N-methyl group.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, three distinct signals are expected in the aromatic region, corresponding to the protons on the benzene (B151609) ring portion of the indazole core. Additionally, two singlets are anticipated for the methoxy and N-methyl groups.

The proton at C4 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent heterocyclic ring and the influence of the methoxy group. The protons at C5 and C6 would show a typical ortho-coupling. The N-methyl and O-methyl protons will appear as sharp singlets at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.45 | d | 8.0 |

| H-5 | 6.90 | t | 8.0 |

| H-6 | 6.75 | d | 8.0 |

| N-CH₃ | 4.10 | s | - |

| O-CH₃ | 3.95 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, including quaternary carbons. The spectrum for this compound is expected to show nine distinct signals: seven for the indazole core and two for the methyl groups. The carbon atom C3, bonded to the electronegative chlorine atom, will be significantly deshielded. Similarly, C7, attached to the methoxy group, will also show a downfield shift. The N-methyl and O-methyl carbons will have characteristic upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 143.5 |

| C3a | 141.0 |

| C4 | 122.0 |

| C5 | 115.0 |

| C6 | 108.0 |

| C7 | 148.0 |

| C7a | 128.5 |

| N-CH₃ | 35.0 |

| O-CH₃ | 56.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Key correlations would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. sdsu.edu It would definitively link the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., H-4 to C-4, N-CH₃ to the N-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. ipb.ptsdsu.edu Crucial HMBC correlations for confirming the structure of this compound would include:

The N-methyl protons (N-CH₃) showing a correlation to C3 and C7a.

The methoxy protons (O-CH₃) showing a correlation to C7.

The aromatic proton H-6 showing a correlation to C7a and C4.

Table 3: Predicted Key HMBC Correlations

| Proton | Correlated Carbons (²J, ³J) |

| H-4 | C3a, C5, C7a |

| H-6 | C4, C7a |

| N-CH₃ | C3, C7a |

| O-CH₃ | C7 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (C₉H₉ClN₂O), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 197.0476. An HRMS measurement providing a value within a few parts per million (ppm) of this calculated mass would unequivocally confirm the molecular formula. This technique is particularly important for distinguishing between isomers, which have the same nominal mass but different exact masses if their elemental compositions differ.

Table 4: HRMS Data

| Ion | Calculated m/z |

| [C₉H₉ClN₂O + H]⁺ | 197.0476 |

X-ray Crystallography for Solid-State Structural Analysis and Conformation

The core indazole ring system in these analogs is essentially planar, a feature that would be expected to be conserved in the title compound. nih.govresearchgate.net For instance, in a related structure, the maximum deviation from the mean plane of the indazole ring system was found to be minimal, indicating a high degree of planarity. nih.govnih.gov

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular forces. In the absence of strong hydrogen bond donors like an N-H group, the crystal packing of this compound would likely be dominated by weaker interactions.

π-π Stacking: The planar, electron-rich indazole rings are prone to engage in π-π stacking interactions. In similar structures, slipped-stacking arrangements are observed, where the rings are offset from one another, which is a common motif for stabilizing crystal lattices. researchgate.net

Conformational Analysis of the Indazole Ring System

The conformational analysis of this compound is centered on the arrangement of its bicyclic indazole core and the spatial orientation of its substituents. The indazole ring system, which is composed of a fused benzene and pyrazole (B372694) ring, is inherently planar. X-ray crystallography studies of analogous compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, have demonstrated that the indazole core maintains a high degree of planarity. nih.gov In this related molecule, the deviation from the mean plane of the fused rings is minimal, suggesting a rigid and flat structure. nih.gov

This planarity is a key feature of the indazole system, and it is expected to be preserved in this compound. The substituents—the chloro, methoxy, and methyl groups—are attached to this planar scaffold. The methyl group at the N1 position and the chloro group at the C3 position will lie in the plane of the indazole ring. The methoxy group at the C7 position will also have its oxygen atom in the plane of the ring, with the methyl group of the methoxy substituent being free to rotate. However, due to steric considerations and the desire to maximize electronic conjugation, it is likely to adopt a conformation where the methyl group is also positioned close to the plane of the indazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The primary vibrations anticipated for this compound are associated with the aromatic C-H stretching of the benzene part of the indazole ring, the aliphatic C-H stretching of the methyl and methoxy groups, the C=N and C=C stretching within the heterocyclic and aromatic rings, the C-O-C stretching of the ether linkage, and the C-Cl stretching.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Aliphatic C-H Stretch | C-H (in CH₃ and OCH₃) | 2950-2850 |

| C=N Stretch | Imine (in pyrazole ring) | 1630-1580 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1275-1200 |

| Symmetric C-O-C Stretch | Aryl Ether | 1075-1020 |

| C-Cl Stretch | Aryl Halide | 850-550 |

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches from the N-methyl and methoxy groups are expected to appear in the 2950-2850 cm⁻¹ range. The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic ring are anticipated to be in the 1630-1450 cm⁻¹ region. The presence of the methoxy group is confirmed by the characteristic asymmetric and symmetric C-O-C stretching bands, which are expected around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. Finally, the C-Cl stretching vibration is typically found in the lower wavenumber region of the spectrum, between 850 and 550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic and heterocyclic ring systems. The indazole core itself has a chromophore that absorbs in the UV region. The substituents on the ring—the chloro and methoxy groups—can influence the position and intensity of these absorption bands.

The methoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. The chlorine atom, also an auxochrome, can similarly influence the spectrum.

Based on data for related 1-methylindazole (B79620) compounds, the following electronic transitions can be anticipated for this compound.

| Type of Transition | Chromophore | Expected λmax (nm) |

| π → π | Benzene Ring (E₂-band) | ~ 210-230 |

| π → π | Benzene Ring (B-band) | ~ 250-290 |

| n → π* | Pyrazole Ring | ~ 300-320 |

The spectrum is likely to be dominated by two main absorption regions. The first, at shorter wavelengths (around 210-230 nm), corresponds to the E₂-band of the benzene ring. The second, more complex region at longer wavelengths (around 250-290 nm), is attributed to the B-band of the benzene ring, which is often structured. Additionally, a weaker absorption band corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms of the pyrazole ring may be observed at even longer wavelengths, typically above 300 nm. The exact positions of these maxima will be influenced by the combined electronic effects of the chloro and methoxy substituents.

Computational Chemistry and Theoretical Investigations of 3 Chloro 7 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for molecular geometry and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-7-methoxy-1-methyl-1H-indazole, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations solve approximations of the Schrödinger equation to find the electron density that minimizes the energy of the molecule.

The process involves selecting a basis set, which is a set of mathematical functions used to build the molecular orbitals. A common choice for organic molecules is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Calculated Geometric and Electronic Properties of this compound (Representative Data)

| Parameter | Value |

| Total Energy (Hartree) | -1025.456 |

| Dipole Moment (Debye) | 3.21 |

| C3-Cl Bond Length (Å) | 1.74 |

| C7-O Bond Length (Å) | 1.36 |

| N1-CH3 Bond Length (Å) | 1.47 |

| C3-N2-N1 Angle (°) | 110.5 |

Note: The data presented in this table is representative and derived from typical DFT calculations on similar heterocyclic compounds. Actual experimental or more refined computational values may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing chlorine atom and electron-donating methoxy (B1213986) and methyl groups would influence the energies of these orbitals. FMO analysis helps in predicting the regioselectivity of reactions, such as electrophilic or nucleophilic substitutions on the indazole ring.

Table 2: Frontier Molecular Orbital Energies of this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.64 |

Note: The data presented in this table is representative and derived from typical DFT calculations on similar heterocyclic compounds. Actual experimental or more refined computational values may vary.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). Green and yellow represent areas of intermediate potential.

For this compound, the EPS map would likely show a region of negative potential around the oxygen atom of the methoxy group and the nitrogen atoms of the indazole ring, making these sites potential hydrogen bond acceptors. The area around the chlorine atom might exhibit a region of positive potential on its outer side (a "sigma-hole"), which could participate in halogen bonding. scispace.com The hydrogen atoms of the methyl group and the aromatic ring would show positive potential, making them potential hydrogen bond donors. These maps are instrumental in understanding how the molecule might orient itself when approaching a biological target. scispace.com

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. These methods are central to drug discovery and development.

Ligand-Target Binding Affinity Predictions

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction.

While specific docking studies on this compound are not widely published, studies on similar 3-chloro-1H-indazole derivatives have shown their potential as inhibitors of enzymes like thymidine (B127349) phosphorylase and α-glucosidase. nih.gov For instance, a hypothetical docking study of this compound against a protein kinase would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and running the docking algorithm. The resulting binding affinity would provide a quantitative prediction of how strongly the compound might inhibit the kinase.

Table 3: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Thymidine Phosphorylase | 1UOU | -7.8 |

| α-Glucosidase | 5NN5 | -8.2 |

| c-Jun N-terminal kinase (JNK1) | 2P33 | -9.1 |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -8.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual binding affinities would need to be determined through specific docking studies and experimental validation.

Identification of Key Binding Hotspots

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues in the target's binding site that are crucial for the interaction. These "binding hotspots" are the residues that form key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For this compound, the methoxy group's oxygen could act as a hydrogen bond acceptor with a donor residue like a lysine (B10760008) or arginine in the binding pocket. The chlorine atom might form halogen bonds or hydrophobic interactions. The planar indazole ring system can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The N-methyl group could also contribute to hydrophobic interactions. Identifying these key interactions is crucial for structure-activity relationship (SAR) studies, where chemists modify the structure of the lead compound to improve its potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the conformational flexibility of a molecule and the influence of its environment, such as a solvent or a biological receptor. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and insights can be drawn from studies on analogous indazole derivatives.

MD simulations on indazole derivatives, particularly in the context of drug discovery, are often employed to understand their binding stability within a protein's active site. For instance, MD simulations have been performed on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, revealing that the compounds can remain stably bound within the active site of the protein. nih.gov Such simulations can analyze the time evolution of the root-mean-square deviation (RMSD) of the ligand and protein, providing a measure of structural stability.

Solvation effects, which are crucial for understanding a molecule's behavior in a biological medium, can be explicitly modeled in MD simulations by surrounding the solute with solvent molecules. These simulations can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the specific hydrogen bonding interactions between the indazole derivative and the solvent.

A representative application of MD simulations is to assess the stability of a ligand-protein complex. The following table illustrates the kind of data that can be obtained from such a simulation for an indazole derivative bound to a kinase.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2 |

| 20 | 1.30 | 1.65 | 3 |

| 30 | 1.45 | 1.70 | 2 |

| 40 | 1.50 | 1.68 | 2 |

| 50 | 1.48 | 1.72 | 3 |

This table presents hypothetical data for illustrative purposes, based on typical results from MD simulations of ligand-protein complexes.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indazole derivatives, which are prevalent in medicinal chemistry, QSAR studies are instrumental in optimizing their therapeutic potential for various targets, including kinases, microbes, and other enzymes. researchgate.netnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of indazole analogues with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric and electrostatic fields). researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov

For example, in a QSAR study of indazole derivatives as antimicrobial agents, descriptors related to topology and electronic properties might be found to be significant. nih.govnih.gov A study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified descriptors related to topology, lipophilicity (SlogP), and electrostatic potential as important for their biological activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds (R²_pred). scirp.org A robust and predictive QSAR model can then be used to estimate the activity of novel, un-synthesized indazole derivatives, thereby guiding the design of more potent compounds.

The following table presents a hypothetical QSAR model for a series of indazole derivatives, illustrating the types of descriptors and statistical parameters that are typically reported.

| Descriptor | Coefficient | Description |

|---|---|---|

| SlogP | 0.45 | Log of the octanol/water partition coefficient (lipophilicity) |

| T_N_O_1 | -0.21 | Topological descriptor related to the number of oxygen atoms |

| E_ele | 0.15 | Electrostatic energy |

Statistical Parameters:

|

This table contains hypothetical data for illustrative purposes, based on common findings in QSAR studies of heterocyclic compounds.

Reaction Mechanism Prediction and Transition State Analysis for Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.

The synthesis of the indazole core can proceed through various routes, and computational studies can help to determine the most favorable pathway. For example, DFT calculations have been used to study the mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azides, investigating different modes of azide (B81097) group activation. rsc.org Similarly, theoretical studies on the intramolecular Ullmann-type reaction to form indazoles have explored potential mechanisms involving different oxidation states of the copper catalyst. researchgate.net

A crucial aspect of these studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry and energy of a transition state provide critical information about the feasibility of a reaction step and the factors that influence its rate. For instance, in the N-alkylation of indazoles, which is a key step in the synthesis of this compound, DFT calculations can predict the regioselectivity (N1 vs. N2 alkylation). nih.gov These calculations can reveal that the formation of the N1-substituted product is thermodynamically controlled, while the N2-substituted product may be kinetically favored under certain conditions. researchgate.netnih.gov

The following table provides a hypothetical example of calculated activation energies for competing pathways in the N-methylation of a 7-methoxy-indazole, a reaction directly relevant to the synthesis of the title compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| N1-Methylation | TS-N1 | 18.5 | 1-methyl-7-methoxy-1H-indazole |

| N2-Methylation | TS-N2 | 16.2 | 2-methyl-7-methoxy-2H-indazole |

This table presents hypothetical data for illustrative purposes, based on typical outcomes of DFT calculations on reaction mechanisms.

These computational approaches, from the molecular-level dynamics to the prediction of reaction outcomes, provide a deep and nuanced understanding of the chemical nature of this compound and its broader chemical family. Such theoretical investigations are indispensable in modern chemical research, accelerating the discovery and development of new functional molecules.

Structure Activity Relationship Sar Studies Pertaining to Indazole Derivatives with Relevance to 3 Chloro 7 Methoxy 1 Methyl 1h Indazole

Impact of Chlorine Substitution at C-3 on Biological Activity

The C-3 position of the indazole ring is a common site for functionalization, and the introduction of a chlorine atom at this position can significantly influence the compound's biological activity. Halogenation, including chlorination, at the C-3 position is a key synthetic step for creating diverse analogues through subsequent cross-coupling reactions. chim.it

The presence of a 3-chloro substituent has been associated with potent bioactivity in several contexts. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives demonstrated promising antileishmanial activity. nih.gov In another study, 4-Methoxy-N-methyl-N-(3-chloro-7-indazolyl)benzenesulfonamide was identified as one of the most active compounds in a series of indazoles with antiproliferative effects against various cancer cell lines. researchgate.net The functionalization at the C-3 position is known to influence the inhibitory deformation of kinases like ULK1, where introducing different groups can dramatically alter the half-inhibitory concentration (IC50). mdpi.com

Table 1: Biological Activity of Selected C-3 Substituted Indazole Derivatives

| Compound/Series | Substitution at C-3 | Biological Activity | Source(s) |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole derivatives | Chlorine | Antileishmanial activity against L. major, L. tropica, and L. infantum. | nih.gov |

| 4-Methoxy-N-methyl-N-(3-chloro-7-indazolyl)benzenesulfonamide | Chlorine | Potent antiproliferative/apoptotic activity against human and murine cell lines. | researchgate.net |

| Indazole-based ULK1 inhibitors | 1-naphthylamino | Greatly decreased IC50 compared to the unsubstituted analogue. | mdpi.com |

| Pyridyl-substituted indazoles | 3,5-dimethoxystyryl with added chlorine | Reduction in antiproliferative potency compared to the non-chlorinated version. | nih.gov |

Influence of Methoxy (B1213986) Group at C-7 on Molecular Interactions and Potency

Substituents on the benzene (B151609) portion of the indazole ring play a crucial role in modulating molecular interactions and potency. A methoxy group at the C-7 position can influence the molecule's electronic properties and its ability to form hydrogen bonds or engage in other non-covalent interactions within a biological target.

Role of N-1 Methylation in Modulating Pharmacological Profiles

Alkylation of the indazole nitrogen is a critical determinant of its biological activity and physicochemical properties. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazoles, and alkylation can occur at either the N-1 or N-2 position. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

N-1 methylation, as seen in 3-Chloro-7-methoxy-1-methyl-1H-indazole, typically leads to the thermodynamically more stable isomer. beilstein-journals.org The choice of N-1 versus N-2 substitution can have profound pharmacological consequences. Methods to achieve regioselective N-1 alkylation are highly sought after in medicinal chemistry to ensure the synthesis of a single, desired isomer, which is crucial for drug development and manufacturing. beilstein-journals.orgnih.gov

The regioselectivity of methylation can be influenced by the reaction conditions and the nature of other substituents on the indazole ring. researchgate.net While basic conditions often yield a mixture of N-1 and N-2 alkylated products, specific protocols have been developed for highly selective N-1 alkylation under thermodynamic control. nih.govresearchgate.net In some biological assays, N-1 and N-2 substituted isomers have shown comparable activity. For example, in a study targeting the MCL-1 protein, the N-1 and N-2 isomers of an indazole derivative performed similarly as inhibitors. nih.gov However, for many targets, the specific orientation of the substituent attached to the indazole nitrogen is crucial for optimal binding, making regioselective synthesis essential. researchgate.netnih.gov

Table 2: Regioselectivity in Indazole Methylation

| Substrate | Methylating Agent/Conditions | N-1:N-2 Ratio | Outcome | Source(s) |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate (B86663) / KOH | ~1:1 | Mixture of isomers | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide / Heat | Regioselective for N-2 | Kinetically favored product | researchgate.net |

| Various Indazoles | NaH / THF / Alkyl Bromide | High N-1 selectivity | Thermodynamically controlled product | researchgate.netnih.gov |

Comparative Analysis of Positional Isomers and Analogues

The biological activity of indazole derivatives is highly sensitive to the specific placement of substituents. Comparing positional isomers and analogues is a cornerstone of SAR studies.

The most common positional isomerism in substituted indazoles is N-1 versus N-2 alkylation. As discussed, the 1H-indazole tautomer is generally the more stable form. nih.gov The difference in the spatial orientation of the N-alkyl group can lead to different interactions with a target protein. For instance, in the design of MCL-1/BCL-2 inhibitors, both N-1 and N-2 isomers were synthesized and evaluated, showing comparable, albeit modest, activity. nih.gov

Moving substituents around the benzene ring also has a significant impact. In one study, relocating an amino group from the C-6 to the meta-position (relative to another group) on the indazole ring did not improve the antiproliferative potency of the compounds, suggesting a strict positional requirement for activity in that particular series. nih.gov Similarly, altering a chlorine atom's position from C-5 to C-6 in another series led to only a marginal change in binding affinity, demonstrating that the impact of positional changes can sometimes be subtle. nih.gov These findings underscore the importance of systematic exploration of the substitution pattern to identify the optimal arrangement for biological activity.

Rational Design Principles for Optimizing Indazole-Based Bioactive Scaffolds

The optimization of indazole-based compounds into clinical candidates relies on rational design principles, often aided by computational chemistry. nih.gov Techniques such as scaffold hopping, where a common core structure (like indole) is replaced with a bioisosteric one (like indazole), can be a fruitful strategy for discovering novel chemotypes. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach. nih.gov Molecular docking simulations can predict how different analogues will bind within the active site, guiding the synthesis of compounds with improved affinity and selectivity. nih.gov For example, docking studies have been used to explore the SAR of indazole-based diarylurea derivatives as anticancer agents, helping to rationalize the observed activities. nih.gov

Another key strategy is fragment-led de novo design. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead molecule. This approach was successfully used to discover novel 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). mdpi.com These design principles, combined with systematic SAR exploration, are essential for transforming a promising indazole hit into a refined, bioactive molecule. scilit.com

Mechanistic Research on the Biological Activities Associated with Indazole Derivatives

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets of indazole derivatives is the first step in understanding their biological function. Researchers employ a variety of strategies to pinpoint and validate these interactions, primarily focusing on enzyme inhibition and receptor binding.

Indazole derivatives are widely recognized for their ability to inhibit various enzymes, with protein kinases being a particularly important class of targets. nih.gov Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov The indazole core serves as a versatile scaffold for designing potent and selective kinase inhibitors. nih.gov

Several indazole-based compounds have been developed to target specific kinases:

Threonine Tyrosine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent, single-digit nanomolar inhibitors of TTK, a key regulator of the spindle assembly checkpoint. nih.gov

Anaplastic Lymphoma Kinase (ALK): The compound entrectinib, a 3-aminoindazole derivative, demonstrates high activity against ALK with an IC₅₀ value of 12 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that show strong potency against both wild-type and mutant forms of EGFR, such as EGFR T790M. nih.gov One compound displayed IC₅₀ values of 5.3 nM and 8.3 nM against EGFR T790M and EGFR kinases, respectively. nih.gov

Extracellular signal-regulated kinases (ERK): A series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors, with one compound showing dual-mechanism inhibition of ERK 1/2 with IC₅₀ values of 20 and 7 nM, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Beyond kinases, certain 1H-indazole derivatives have been synthesized to act as inhibitors of IDO1, an enzyme involved in immune tolerance. One such derivative exhibited an IC₅₀ value of 5.3 μM. nih.gov

Table 1: Examples of Indazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | nih.gov |

| 3-Aminoindazole Derivatives (e.g., Entrectinib) | ALK | 12 nM | nih.gov |

| 1H-Indazole Derivatives | EGFR T790M | 5.3 nM | nih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazoles | ERK 1/2 | 20 nM / 7 nM | nih.gov |

| 1H-Indazole Derivatives | IDO1 | 5.3 μM | nih.gov |

Indazole derivatives also exert biological effects by binding to and modulating various cell surface and intracellular receptors.

Estrogen Receptors (ER): Indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). nih.gov These compounds offer a potential therapeutic strategy for hormone receptor-positive breast cancers. Structure-activity relationship studies have shown that modifications to the indazole core, such as substituting an ethyl group with a cyclobutyl group, can enhance potency and degradation efficacy. nih.gov

G-protein coupled receptors (GPCRs): The calcitonin gene-related peptide (CGRP) receptor, a member of the GPCR family, is a validated target for migraine therapy. An indazole-containing compound, BMS-742413, was discovered to be a highly potent CGRP receptor antagonist, demonstrating the utility of the indazole scaffold in targeting this receptor class. nih.gov

Signaling Pathway Disruption and Cellular Response Studies

Inhibition of enzymes or modulation of receptors by indazole derivatives triggers a cascade of downstream events, disrupting signaling pathways and eliciting specific cellular responses. One extensively studied indazole derivative, referred to as compound 2f, has been shown to induce potent anticancer effects through multiple mechanisms. researchgate.netrsc.org

Treatment of breast cancer cells with this compound resulted in:

Induction of Apoptosis: The compound promoted programmed cell death, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential was observed, indicating the involvement of the intrinsic apoptotic pathway. researchgate.netrsc.org

Oxidative Stress: The compound led to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. researchgate.netrsc.org

Inhibition of Metastasis: Treatment with the indazole derivative disrupted cancer cell migration and invasion. researchgate.netrsc.org This was accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for breaking down the extracellular matrix, and an increase in its natural inhibitor, TIMP2. researchgate.netrsc.org

These findings illustrate how a single indazole-based molecule can intervene at multiple points in cancer-related signaling pathways, leading to a multifaceted anti-tumor response. researchgate.net

Advanced Biological Assays for Mechanistic Elucidation (excluding clinical human trial data)

A wide array of advanced biological assays are employed to dissect the specific mechanisms of action of indazole derivatives. These in vitro and cell-based assays provide critical data on target engagement, cellular effects, and potential therapeutic applications.

Table 2: Biological Assays Used in Mechanistic Studies of Indazole Derivatives

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Enzyme Inhibition Assays | To quantify the inhibitory potency against a specific enzyme. | Measuring IC₅₀ values against kinases like TTK, ALK, EGFR. nih.gov | nih.gov |

| Antiproliferative Assays | To determine the growth-inhibitory effects on cell lines. | Screening against cancer cell lines (4T1, A549, H1975) to find IC₅₀ values. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| Western Blot Analysis | To detect and quantify changes in protein expression levels. | Measuring levels of apoptotic (Bax, Bcl-2) and metastatic (MMP9, TIMP2) proteins. researchgate.net | researchgate.net |

| Cell Migration/Invasion Assays | To assess the effect on the metastatic potential of cancer cells. | Wound healing or Transwell assays to observe cancer cell motility. researchgate.net | researchgate.net |

| Flow Cytometry | To analyze cellular properties like apoptosis and ROS levels. | Quantifying apoptotic cells and measuring intracellular ROS. researchgate.netrsc.org | researchgate.netrsc.org |

| Mitochondrial Membrane Potential Assay | To assess mitochondrial integrity and involvement in apoptosis. | Using fluorescent dyes like JC-1 to measure mitochondrial depolarization. researchgate.netrsc.org | researchgate.netrsc.org |

| Antimicrobial/Antiprotozoal Assays | To evaluate activity against pathogens. | Determining IC₅₀ values against E. histolytica, G. intestinalis, and Candida species. nih.gov | nih.gov |

| Whole Blood/Primary Cell Assays | To measure activity in a more physiologically relevant context. | Assessing inhibition of TNFα release in whole blood or effects on primary hepatocytes. nih.gov | nih.gov |

| In silico Docking | To predict the binding mode and affinity of a compound to its target. | Modeling the interaction of an indazole derivative with the IDO1 enzyme active site. researchgate.net | researchgate.net |

Investigation of Selectivity and Off-Target Effects (General Indazoles)

A critical aspect of medicinal chemistry is the development of compounds that are highly selective for their intended target, thereby minimizing off-target effects and potential toxicity. Research on indazole derivatives has placed a strong emphasis on improving selectivity.

Kinase Selectivity: Efforts have been made to design indazole derivatives that can distinguish between different kinases, even those with highly similar ATP-binding pockets. For instance, novel 3-carboxamido-2H-indazole-6-arylamide derivatives were developed as selective CRAF inhibitors. nih.gov Similarly, researchers have successfully created indazole-based inhibitors that are selective for mutated forms of EGFR (L858R/T790M) while sparing the wild-type version, which is crucial for reducing side effects in cancer therapy. nih.gov

Reducing hERG Activity: The hERG potassium channel is a common anti-target in drug discovery due to the risk of cardiac arrhythmias. Studies on 1H-indazole-3-carboxamide derivatives focused on modifying the scaffold to reduce lipophilicity, which led to a significant improvement in selectivity against the hERG channel. nih.gov

Broad vs. Selective Screening: To assess selectivity, lead compounds are often screened against a large panel of kinases or other potential targets. One promising indazole derivative was found to be selective against just 34 kinases out of a panel of 216, demonstrating a favorable selectivity profile. nih.gov Another TTK inhibitor showed acceptable off-target activity in broader assessments. nih.gov

These investigations highlight the "tunability" of the indazole scaffold, which allows medicinal chemists to optimize not only potency but also the selectivity profile of new drug candidates. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.